molecular formula C16H18N4O3 B2492894 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034430-71-0

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2492894
CAS No.: 2034430-71-0
M. Wt: 314.345
InChI Key: XUABMZKRBCZDJS-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with applications in various fields of scientific research. Its unique structure allows for significant interactions with biological systems, making it a compound of interest in medicinal chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: Starting from cyclopropylamine and 3,6-dioxopyridazine, undergoes a nucleophilic substitution to form the intermediate compound. This intermediate is then reacted with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chloride under anhydrous conditions, using a base such as triethylamine, to yield the final compound.

  • Route 2: Begins with the reaction of cyclopropylamine with an activated ester of 3,6-dioxopyridazine. The resultant intermediate then undergoes a coupling reaction with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Large-scale industrial production could involve optimizing the yield and purity of the compound through controlled reaction conditions. This might include using continuous flow reactors for precise temperature and reagent control, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the cyclopropyl group, forming ketones or carboxylic acids.

  • Reduction: The pyridazinone ring can be reduced to the corresponding pyridazinol.

  • Substitution: The amide group can participate in nucleophilic substitution reactions, where the carboxamide can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an aprotic solvent.

  • Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in an aqueous or organic solvent medium.

Major Products Formed

  • Oxidation Products: Cyclopropyl ketone or cyclopropyl carboxylic acid derivatives.

  • Reduction Products: Pyridazinol derivatives.

  • Substitution Products: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, it is studied for its reactivity and potential as a building block for more complex molecules. Its versatile functional groups make it a candidate for synthesizing a variety of derivatives with possible unique properties.

Biology

In biological studies, it can be used as a tool to investigate enzymatic activity and protein-ligand interactions, given its potential to bind to specific biological targets.

Medicine

Pharmacologically, it is explored for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting certain enzymes or receptors involved in disease processes.

Industry

In the industrial sector, it might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites, leading to inhibition or activation of the target, thereby modulating the biological pathway involved. This mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: : Differing only in the methyl group position, affecting the compound's interaction with biological targets.

  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: : Variation in the alkyl group, which may change its pharmacokinetic properties.

Uniqueness

The uniqueness of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its specific structural configuration, which provides a balance of hydrophilicity and lipophilicity, enabling better cell membrane penetration and interaction with a diverse range of biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-19-9-2-3-12(16(19)23)15(22)17-8-10-20-14(21)7-6-13(18-20)11-4-5-11/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABMZKRBCZDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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